molecular formula C4H2OS4 B1585809 [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one CAS No. 85720-62-3

[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one

Cat. No. B1585809
CAS RN: 85720-62-3
M. Wt: 194.3 g/mol
InChI Key: VBZVKFOMXXSGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiolo[4,5-d][1,3]dithiol-5-one (DTDT-5-one) is an organosulfur compound that belongs to the family of dithiolanes. It is a highly reactive compound that is used in a variety of applications, such as synthesis, catalysis, and drug delivery. DTDT-5-one has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Preparation of Organic Solids

  • Scientific Field : Materials Science
  • Application Summary : TPD is used as a synthetic building block for the preparation of organic solids with exciting physical properties .
  • Methods of Application : A three-step reaction sequence to TPD starting from carbon disulfide is presented . The procedure is safe, operationally simple, and applicable to the preparation of other 4,5-disubstituted 1,3-dithiol-2-ones .
  • Results or Outcomes : The optimized reaction conditions, rigorous purification, and full characterization of all intermediates provide reproducibly a final product of superior quality .

Preparation of Superconducting Radical Cation Salts

  • Scientific Field : Superconductivity Research
  • Application Summary : TPD is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF or ET for short), the parent compound of many superconducting radical cation salts .
  • Methods of Application : ET can be obtained from TPD after two or three reaction steps, respectively, in good yield and excellent purity .
  • Results or Outcomes : The procedure is safe, operationally simple, and yields a product of excellent purity .

Preparation of High-Performance Thermoelectric Materials

  • Scientific Field : Thermoelectric Materials Research
  • Application Summary : Macromolecular compounds based on the 1,1,2,2-tetrathioethene tetraanion and nickel as central metal have received enormous attention as starting materials for the manufacturing of high-performance thermoelectric materials .
  • Results or Outcomes : The use of high-purity reagents results in high-performance thermoelectric materials .

Preparation of Linearly Fused TTF Analogues

  • Scientific Field : Materials Science
  • Application Summary : TPD is the parent of linearly fused TTF analogues, the radical cation salts of which may display a metallic temperature dependence of the electrical conductivity or even superconducting properties .
  • Methods of Application : TPD can be transformed into these analogues through a series of chemical reactions .
  • Results or Outcomes : The resulting materials may display unique electrical properties, including superconductivity .

Preparation of Polymeric Vinylogous TTF Derivatives

  • Scientific Field : Polymer Science
  • Application Summary : TPD and aldehydes undergo a phosphite-mediated coupling reaction to 2,5-disubstituted tetrathiapentalenes, which can be transformed in a unique oxidative polymerization process to polymeric, vinylogous tetrathiafulvalenes .
  • Methods of Application : The reaction involves a phosphite-mediated coupling reaction followed by an oxidative polymerization process .
  • Results or Outcomes : The resulting polymeric TTF derivatives, due to their high sulfur content, could be of interest for the development of new materials with high refractive indices .

Preparation of Metal Chelate Complexes

  • Scientific Field : Coordination Chemistry
  • Application Summary : TPD has been employed extensively for the preparation of metal chelate complexes with the ligand 2-oxo-1,3-dithiole-4,5-dithiolate (dmid) .
  • Methods of Application : The preparation involves the reaction of TPD with appropriate metal ions in the presence of the dmid ligand .
  • Results or Outcomes : The resulting metal chelate complexes have interesting solid-state properties .

Preparation of Organic Electronic Materials

  • Scientific Field : Organic Electronics
  • Application Summary : TPD is used as a precursor to Bis(methylenedithio)tetrathiafulvalene, an organic electronic material .
  • Methods of Application : The preparation involves a series of chemical reactions starting from TPD .
  • Results or Outcomes : The resulting organic electronic materials could have potential applications in organic electronic devices .

Preparation of 2-Alkylidene-1,3-dithiolo[4,5-d]-4,5 Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : TPD is used as a precursor to 2-Alkylidene-1,3-dithiolo[4,5-d]-4,5 compounds .
  • Methods of Application : The preparation involves a series of chemical reactions starting from TPD .
  • Results or Outcomes : The resulting 2-Alkylidene-1,3-dithiolo[4,5-d]-4,5 compounds could have potential applications in various fields .

Preparation of 5,6-Dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

  • Scientific Field : Organic Chemistry
  • Application Summary : TPD is used as a precursor to 5,6-Dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione .
  • Methods of Application : The preparation involves a series of chemical reactions starting from TPD .
  • Results or Outcomes : The resulting 5,6-Dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione could have potential applications in various fields .

properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZVKFOMXXSGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366140
Record name [1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one

CAS RN

85720-62-3
Record name [1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one
Reactant of Route 2
[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one
Reactant of Route 3
[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.